2-[4-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide; oxalic acid
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Overview
Description
2-[4-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide; oxalic acid is a complex organic compound that features a piperidine ring, a phenylacetamide moiety, and an oxalic acid component
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base.
Formation of the Phenylacetamide Moiety: This step involves the acylation of the piperidine derivative with phenylacetyl chloride under basic conditions.
Combination with Oxalic Acid: The final step involves the reaction of the synthesized compound with oxalic acid to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Methoxymethyl chloride for alkylation, phenylacetyl chloride for acylation.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring or the phenylacetamide moiety.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and piperidine itself share structural similarities and exhibit various biological activities.
Phenylacetamide Derivatives: Compounds such as acetaminophen (paracetamol) are structurally related and widely used in medicine.
Uniqueness
2-[4-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide is unique due to the combination of its piperidine ring, methoxymethyl group, and phenylacetamide moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.C2H2O4/c1-19-12-13-7-9-17(10-8-13)11-15(18)16-14-5-3-2-4-6-14;3-1(4)2(5)6/h2-6,13H,7-12H2,1H3,(H,16,18);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFQFHJOUBAOHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)CC(=O)NC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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